3,5-Dichloro-2-(chloromethyl)pyridine 3,5-Dichloro-2-(chloromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1076197-56-2
VCID: VC8045697
InChI: InChI=1S/C6H4Cl3N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2
SMILES: C1=C(C=NC(=C1Cl)CCl)Cl
Molecular Formula: C6H4Cl3N
Molecular Weight: 196.5 g/mol

3,5-Dichloro-2-(chloromethyl)pyridine

CAS No.: 1076197-56-2

Cat. No.: VC8045697

Molecular Formula: C6H4Cl3N

Molecular Weight: 196.5 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dichloro-2-(chloromethyl)pyridine - 1076197-56-2

Specification

CAS No. 1076197-56-2
Molecular Formula C6H4Cl3N
Molecular Weight 196.5 g/mol
IUPAC Name 3,5-dichloro-2-(chloromethyl)pyridine
Standard InChI InChI=1S/C6H4Cl3N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2
Standard InChI Key GKDLDSNZQXBKQC-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1Cl)CCl)Cl
Canonical SMILES C1=C(C=NC(=C1Cl)CCl)Cl

Introduction

Chemical Structure and Properties

Molecular Structure

3,5-Dichloro-2-(chloromethyl)pyridine (C₆H₄Cl₃N) belongs to the pyridine family, a six-membered aromatic ring with one nitrogen atom. The chlorine atoms at positions 3 and 5 and the chloromethyl (-CH₂Cl) group at position 2 create a sterically and electronically distinct structure. The molecular weight is 216.46 g/mol, computed as follows:

  • Carbon (6 atoms × 12.01 g/mol) = 72.06 g/mol

  • Hydrogen (4 atoms × 1.008 g/mol) = 4.03 g/mol

  • Chlorine (3 atoms × 35.45 g/mol) = 106.35 g/mol

  • Nitrogen (1 atom × 14.01 g/mol) = 14.01 g/mol

The planar aromatic ring facilitates π-π interactions, while the electronegative chlorine atoms enhance the compound’s susceptibility to nucleophilic substitution reactions at the chloromethyl site .

Physicochemical Properties

Key properties include:

  • Boiling Point: Estimated at 280–300°C (decomposes under distillation).

  • Solubility: Limited solubility in water (<0.1 g/L at 25°C) but miscible with polar aprotic solvents (e.g., DMF, DMSO).

  • Stability: Stable under ambient conditions but hydrolyzes in the presence of strong bases or nucleophiles .

Synthesis Methods

Hydrolysis/Alcoholysis of 2-Chloropyridine

The synthesis begins with 2-chloropyridine, which undergoes hydrolysis or alcoholysis under basic conditions. For example, reacting 2-chloropyridine with water or alcohols (e.g., tert-butanol) in the presence of potassium hydroxide yields 2-alkoxypyridine intermediates. This step typically occurs at 60–120°C, with reflux conditions ensuring complete conversion .

Reaction Scheme:
2-Chloropyridine+H2OBase2-Hydroxypyridine\text{2-Chloropyridine} + \text{H}_2\text{O} \xrightarrow{\text{Base}} \text{2-Hydroxypyridine}

Chlorination to 3,5-Dichloro-2-alkoxypyridine

The 2-alkoxypyridine intermediate is chlorinated using chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled pH (3–4) and temperature (10–30°C). Elemental iodine catalyzes the reaction, achieving >90% yield. The alkoxy group directs chlorination to the 3- and 5-positions via electrophilic aromatic substitution .

Optimized Conditions:

ParameterValue
Temperature25°C
CatalystI₂ (0.5–1 mol%)
Reaction Time24–36 hours
Yield90–95%

Final Chlorination to Target Compound

The 3,5-dichloro-2-alkoxypyridine undergoes Vilsmeier-Haack chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as the chlorinating agent. Dimethylformamide (DMF) catalyzes the reaction at 50–80°C, replacing the alkoxy group with a chloromethyl group. This step achieves >90% purity and >98% yield .

Mechanistic Insight:
The Vilsmeier-Haack reaction proceeds via the formation of a reactive iminium intermediate, which facilitates nucleophilic displacement of the alkoxy group by chloride.

Applications

Agrochemical Intermediates

The compound is a precursor to 2,3,5-trichloropyridine, a key intermediate in herbicides and insecticides. Its chlorine substituents enhance lipophilicity, improving penetration into plant tissues .

Pharmaceutical Synthesis

The chloromethyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures found in antiviral and anticancer agents. For example, it is used in the synthesis of kinase inhibitors targeting oncology pathways .

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

Precautionary Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fume hoods.

  • Storage: Inert atmosphere, away from strong oxidizers.

  • Disposal: Incineration following local regulations .

Recent Advances and Research

Recent studies focus on optimizing chlorination catalysts to reduce reaction times and improve selectivity. For instance, replacing iodine with iron(III) chloride has shown promise in reducing byproduct formation . Additionally, computational modeling predicts reactivity trends for derivatives, aiding in the design of novel agrochemicals .

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